molecular formula C3H6ClFO2S B2761829 2-Fluoropropane-1-sulfonyl chloride CAS No. 1146664-21-2

2-Fluoropropane-1-sulfonyl chloride

Cat. No.: B2761829
CAS No.: 1146664-21-2
M. Wt: 160.59
InChI Key: XSPTVLLUSZGIRW-UHFFFAOYSA-N
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Description

2-Fluoropropane-1-sulfonyl chloride is an organofluorine compound with the molecular formula C₃H₆ClFO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a fluorine atom attached to the propane backbone. This compound is used in various chemical reactions and has applications in different fields of scientific research .

Biochemical Analysis

Biochemical Properties

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acid esters, respectively . These reactions could potentially involve various enzymes, proteins, and other biomolecules, but specific interactions with 2-Fluoropropane-1-sulfonyl chloride have not been reported.

Cellular Effects

It is known that sulfonyl chloride compounds can react with cellular components, potentially affecting cell function

Molecular Mechanism

As a sulfonyl chloride compound, it likely reacts with amines, alcohols, and phenols in the cell to form sulfonamides, sulfonate esters, and sulfonic acid esters, respectively . These reactions could potentially affect enzyme activity, biomolecule binding, and gene expression, but specific mechanisms involving this compound have not been reported.

Preparation Methods

The synthesis of 2-Fluoropropane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of propane-1-sulfonyl chloride with a fluorinating agent. This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-Fluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Comparison with Similar Compounds

2-Fluoropropane-1-sulfonyl chloride can be compared with other sulfonyl chlorides and fluorinated compounds:

The uniqueness of this compound lies in its specific combination of fluorine and sulfonyl chloride functionalities, which confer distinct reactivity and application potential .

Properties

IUPAC Name

2-fluoropropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClFO2S/c1-3(5)2-8(4,6)7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPTVLLUSZGIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146664-21-2
Record name 2-fluoropropane-1-sulfonyl chloride
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